molecular formula C9H12BrN3 B1277884 1-(6-溴吡啶-3-基)哌嗪 CAS No. 412347-39-8

1-(6-溴吡啶-3-基)哌嗪

货号 B1277884
CAS 编号: 412347-39-8
分子量: 242.12 g/mol
InChI 键: OVRZSDRDBJDKBF-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“1-(6-Bromopyridin-3-yl)piperazine” is a heterocyclic compound, consisting of a 3-pyridinyl ring attached to a piperazine ring, with a bromine atom at position 6 of the pyridine ring . It is a white solid with a molecular weight of 242.12 .


Synthesis Analysis

The synthesis of piperazine derivatives, such as “1-(6-Bromopyridin-3-yl)piperazine”, has been a topic of interest in recent years. The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular structure of “1-(6-Bromopyridin-3-yl)piperazine” can be represented by the InChI code: 1S/C9H12BrN3/c10-9-2-1-8(7-12-9)13-5-3-11-4-6-13/h1-2,7,11H,3-6H2 . This indicates that the molecule consists of 9 carbon atoms, 12 hydrogen atoms, 1 bromine atom, and 3 nitrogen atoms .


Physical And Chemical Properties Analysis

“1-(6-Bromopyridin-3-yl)piperazine” is a white solid with a molecular weight of 242.12 . It should be stored at temperatures between 0-8°C .

科学研究应用

    Chemical Properties and Safety Information

    “1-(6-Bromopyridin-3-yl)piperazine” is a chemical compound with the CAS Number: 412347-39-8 and a molecular weight of 242.12. It is a white solid and should be stored at 0-8°C. It has a purity of 97%. It’s important to handle this compound with care as it has several hazard statements associated with it.

    Synthetic Approaches to Piperazine-Containing Drugs

    The piperazine moiety is often found in drugs or in bioactive molecules. This widespread presence is due to different possible roles depending on the position in the molecule and on the therapeutic class, but it also depends on the chemical reactivity of piperazine-based synthons, which facilitate its insertion into the molecule. In this paper, the piperazine-containing drugs approved by the Food and Drug Administration between January 2011 and June 2023, and the synthetic methodologies used to prepare the compounds in the discovery and process chemistry are reviewed.

  • Anti-tubercular Agents : A study was conducted to design and synthesize substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives as anti-tubercular agents. Although the specific compound “1-(6-Bromopyridin-3-yl)piperazine” was not mentioned, the study does involve similar compounds with a piperazine moiety. The compounds were evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra. Among the tested compounds, several exhibited significant activity with 50% inhibitory concentrations (IC50) ranging from 1.35 to 2.18 μM .
  • Antimicrobial Polymers : Piperazine is a six-membered heterocyclic compound with the chemical formula C4H10N2 and is also called hexahydropyrazine . It is a part of numerous marketed drugs such as antibiotics, anticancer, antimicrobial, antipsychotics, and antidepressants . Piperazine was majorly found in the second generation antibiotic drugs and was extended up to sixth generation antibiotics . A recent statistical analysis of the substructure has shown that piperazine is the third most frequently used N-heterocycle (ranked right behind piperidine and pyridine) in pharmaceutical small molecule drugs . Several drugs containing the piperazine moiety are amongst the top 100 best-selling pharmaceutical products .

安全和危害

The compound is associated with several hazard statements including H302, H315, and H319 . This indicates that it may be harmful if swallowed, may cause skin irritation, and may cause serious eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

属性

IUPAC Name

1-(6-bromopyridin-3-yl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrN3/c10-9-2-1-8(7-12-9)13-5-3-11-4-6-13/h1-2,7,11H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVRZSDRDBJDKBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CN=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70432218
Record name 1-(6-Bromopyridin-3-yl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70432218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(6-Bromopyridin-3-yl)piperazine

CAS RN

412347-39-8
Record name 1-(6-Bromopyridin-3-yl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70432218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

11.20 ml (150.77 mmol) of trifluoroacetic acid are slowly added to a suspension of 5.16 g (15.08 mmol) of 1,1-dimethylethyl 4-(6-bromo-3-pyridyl)-1-piperazinecarboxylate, obtained in step 7.2, in 70 ml of dichloromethane. Stirring is continued at room temperature for 16 hours. The reaction mixture is concentrated under reduced pressure, the residue is taken up in 40 ml of chloroform and 4 ml of aqueous sodium hydroxide solution (10M) are then slowly added. The aqueous phase is separated out and then extracted twice with chloroform. The organic phases are combined and are washed with saturated aqueous sodium chloride solution. The organic phase is dried over sodium sulfate and the filtrate is concentrated under reduced pressure. 5.16 g of product are thus obtained in the form of an orange-colored oil that crystallizes at room temperature. This product is used without further purification in the following step.
Quantity
11.2 mL
Type
reactant
Reaction Step One
Quantity
5.16 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(6-Bromopyridin-3-yl)piperazine
Reactant of Route 2
Reactant of Route 2
1-(6-Bromopyridin-3-yl)piperazine
Reactant of Route 3
Reactant of Route 3
1-(6-Bromopyridin-3-yl)piperazine
Reactant of Route 4
Reactant of Route 4
1-(6-Bromopyridin-3-yl)piperazine
Reactant of Route 5
Reactant of Route 5
1-(6-Bromopyridin-3-yl)piperazine
Reactant of Route 6
Reactant of Route 6
1-(6-Bromopyridin-3-yl)piperazine

Citations

For This Compound
1
Citations
K Audouze, EØ Nielsen, GM Olsen… - Journal of medicinal …, 2006 - ACS Publications
A new series of piperazines, diazepanes, diazocanes, diazabicyclononanes, and diazabicyclodecanes with affinity for the α 4 β 2 subtype of nicotinic acetylcholine receptors were …
Number of citations: 36 pubs.acs.org

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。